AVP-786, also known as avp-786, is a deuterated form of dextromethorphan. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution can alter the pharmacokinetic properties of a drug, often leading to improved safety and tolerability [, ]. AVP-786 is currently being investigated for its potential as a treatment for agitation in Alzheimer's disease [, , , , , ]. It is also being explored for its potential in treating negative symptoms of schizophrenia [] and treatment-resistant depression [, ].
AVP-786 is thought to exert its effects through multiple mechanisms, primarily targeting the glutamatergic and sigma-1 receptor systems in the brain [, , , ].
Glutamate Modulation: AVP-786 acts as a non-competitive NMDA receptor antagonist, modulating the activity of glutamate, an excitatory neurotransmitter implicated in various neurological and psychiatric conditions [, ].
Sigma-1 Receptor Agonism: It also acts as a sigma-1 receptor agonist. These receptors are involved in various cellular processes, including modulation of neurotransmission and neuroprotection, which may contribute to its therapeutic effects [, ].
Agitation in Alzheimer’s Disease: AVP-786 has shown promise in reducing agitation symptoms in Alzheimer's disease. This effect is thought to be related to its modulation of glutamate and sigma-1 receptor activity, which may help regulate neuronal excitability and neurotransmission in brain regions affected by the disease [, , , , , ].
Treatment-Resistant Depression: Studies are exploring the use of AVP-786 as a potential treatment for major depressive disorder, particularly in cases where traditional antidepressants have been ineffective [, ]. Its unique mechanism of action, involving both glutamatergic and sigma-1 receptor modulation, offers a novel approach to addressing treatment-resistant depression.
Negative Symptoms of Schizophrenia: Research is also underway to assess the efficacy of AVP-786 in alleviating negative symptoms of schizophrenia, such as social withdrawal and apathy. These symptoms are often resistant to typical antipsychotics, highlighting the need for alternative therapeutic options [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: